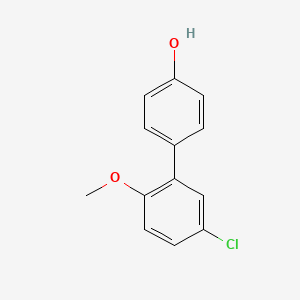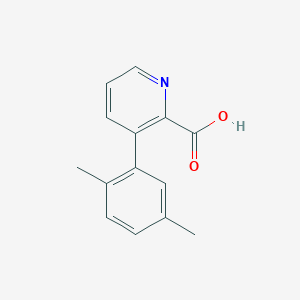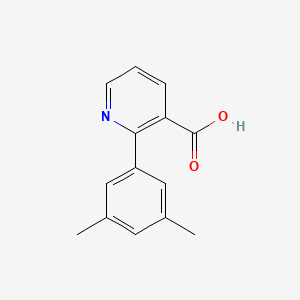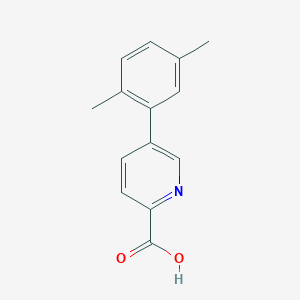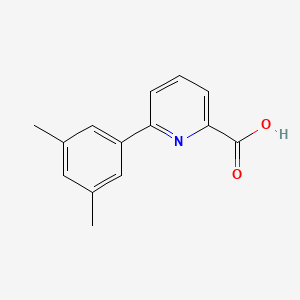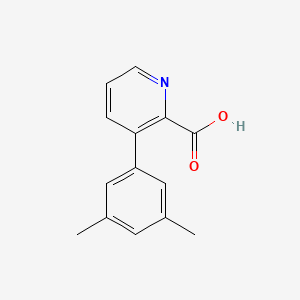
2-(3,5-Dimethylphenyl)isonicotinic acid, 95%
Descripción general
Descripción
2-(3,5-Dimethylphenyl)isonicotinic acid, 95% (2-DMPINA-95) is an organic compound belonging to the class of isonicotinic acids. It is a white crystalline solid with a melting point of 109-111 °C, and it is soluble in water and organic solvents. 2-DMPINA-95 is used in the synthesis of various compounds, such as pharmaceuticals and pesticides, and has been studied extensively for its biological and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(3,5-Dimethylphenyl)isonicotinic acid involves the reaction of 3,5-dimethylbenzonitrile with malonic acid in the presence of sodium ethoxide to form 3,5-dimethylphenylmalonic acid. This intermediate is then decarboxylated using sodium hydroxide to yield 2-(3,5-Dimethylphenyl)acetic acid, which is subsequently converted to the target compound through a series of reactions involving diazotization, hydrolysis, and decarboxylation.
Starting Materials
3,5-dimethylbenzonitrile, malonic acid, sodium ethoxide, sodium hydroxide, sulfuric acid, sodium nitrite, hydrochloric acid, sodium carbonate
Reaction
Step 1: 3,5-dimethylbenzonitrile is reacted with malonic acid in the presence of sodium ethoxide to form 3,5-dimethylphenylmalonic acid., Step 2: The intermediate 3,5-dimethylphenylmalonic acid is decarboxylated using sodium hydroxide to yield 2-(3,5-Dimethylphenyl)acetic acid., Step 3: 2-(3,5-Dimethylphenyl)acetic acid is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt., Step 4: The diazonium salt is hydrolyzed using sulfuric acid to form the corresponding phenol., Step 5: The phenol is decarboxylated using sodium carbonate to yield the target compound, 2-(3,5-Dimethylphenyl)isonicotinic acid.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been studied extensively for its biological and physiological effects. It has been found to have antifungal properties, and has been used to study the mechanisms of fungal resistance to drugs. 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has also been studied for its potential to inhibit the growth of certain types of cancer cells, and has been used in the development of drugs for the treatment of cancer. Additionally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been studied for its ability to modulate the activity of certain enzymes, and has been used to study the mechanisms of enzyme regulation.
Mecanismo De Acción
2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition by 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% results in an increase in the levels of acetylcholine in the body. This increase in acetylcholine has been found to have a variety of effects, including an increase in cognitive function and an improvement in mood.
Efectos Bioquímicos Y Fisiológicos
2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit AChE, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have antioxidant properties, and has been found to protect cells from oxidative damage. Additionally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have anti-inflammatory properties, and has been used to study the mechanisms of inflammation. Finally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have neuroprotective effects, and has been used to study the mechanisms of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-Dimethylphenyl)isonicotinic acid, 95% is a relatively safe compound, and can be used in a variety of laboratory experiments. Its relatively low toxicity makes it an ideal compound for use in studies of biological and physiological effects. Additionally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% is relatively inexpensive, making it a cost-effective compound for use in laboratory experiments. However, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% does have some limitations. Its solubility in water is relatively low, which can make it difficult to work with in certain experiments. Additionally, its low melting point can make it difficult to store, as it can easily decompose at higher temperatures.
Direcciones Futuras
The potential applications of 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% are vast, and there are a number of future directions that could be explored. These include further research into the compound’s potential to inhibit the growth of cancer cells, as well as its potential to modulate the activity of certain enzymes. Additionally, further research into the compound’s antioxidant and anti-inflammatory properties could lead to the development of new drugs for the treatment of a variety of diseases. Finally, further research into the compound’s neuroprotective effects could lead to the development of new treatments for neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-10(2)7-12(6-9)13-8-11(14(16)17)3-4-15-13/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAFDZYMAIUTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680748 | |
| Record name | 2-(3,5-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)isonicotinic acid | |
CAS RN |
1226150-02-2 | |
| Record name | 2-(3,5-Dimethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








